![molecular formula C10H11BrFNO B1401107 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol CAS No. 1339047-73-2](/img/structure/B1401107.png)
1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol
Overview
Description
1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol is a chemical compound with the molecular formula C10H11BrFNO and a molecular weight of 260.1 g/mol12. It is also known as BFA1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, similar compounds have been synthesized through various methods such as the DBU-catalysed Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles3.Molecular Structure Analysis
The molecular structure of this compound consists of an azetidine ring attached to a bromo-fluorophenyl group via a methylene bridge1. The azetidine ring is a four-membered cyclic amine, while the bromo-fluorophenyl group is a phenyl ring substituted with bromine and fluorine atoms1.
Chemical Reactions Analysis
Specific chemical reactions involving 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol are not detailed in the search results. However, similar compounds have been involved in reactions such as the Suzuki–Miyaura cross-coupling3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, it is known that the compound has a molecular weight of 260.1 g/mol12.Scientific Research Applications
Medicinal Chemistry Applications
One notable application of compounds related to "1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol" is in the development of cholesterol absorption inhibitors. For instance, a study on the discovery of potent inhibitors of cholesterol absorption mentions designing compounds to exploit activity-enhancing oxidation and to block sites of potential detrimental metabolic oxidation, leading to the development of a compound with remarkable efficacy for the reduction of liver cholesteryl esters in a cholesterol-fed hamster model (Rosenblum et al., 1998).
Synthetic Methodology and Chemical Properties
Research into the structural aspects of azetidin-2-ones, which share a core structure with "1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol", has contributed to understanding their antimitotic properties and potential applications in creating new pharmaceutical compounds. Studies have explored the structures of antimitotic compounds based on the azetidin-2-one core with various substituents, indicating a broad scope for chemical modification and application in drug design (Twamley et al., 2020).
Antibacterial and Antimicrobial Agents
Azetidinyl compounds, including derivatives of "1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol", have been evaluated for their antibacterial properties. For example, studies on azetidinylquinolones and naphthyridines with varied substituents have demonstrated potent antibacterial efficacy against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibiotic agents or enhancers (Frigola et al., 1994).
Antimicrobial Agent Synthesis
The synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents showcase the versatile applications of azetidinyl derivatives in developing new therapeutic agents. These compounds have been evaluated for antimicrobial activity, providing a foundation for further research into their pharmaceutical applications (Doraswamy & Ramana, 2013).
Safety And Hazards
Specific safety and hazard information for this compound is not provided in the search results. However, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds5.
Future Directions
The future directions for this compound are not explicitly mentioned in the search results. However, given its structural similarity to other biologically active compounds, it may have potential applications in various fields of research6.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or safety data sheets.
properties
IUPAC Name |
1-[(2-bromo-4-fluorophenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c11-10-3-8(12)2-1-7(10)4-13-5-9(14)6-13/h1-3,9,14H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICKFZMFCXIWBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide](/img/structure/B1401024.png)
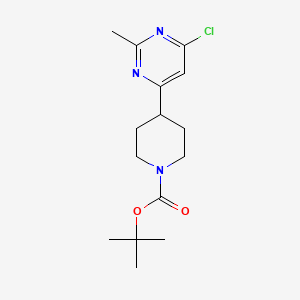
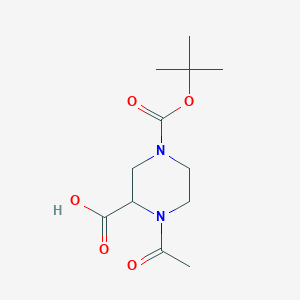
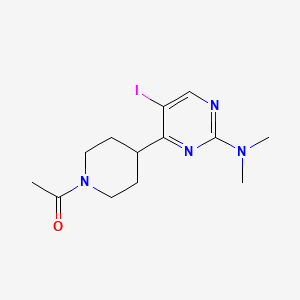
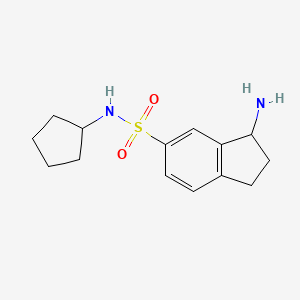
![(2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine](/img/structure/B1401031.png)
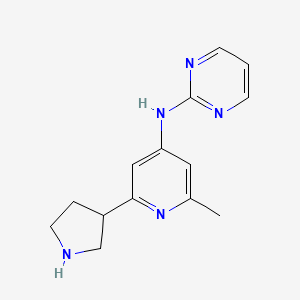
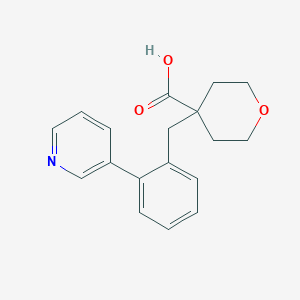
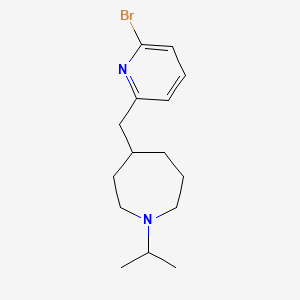
![1-[2-(4-Fluoro-phenyl)-acetyl]-azetidine-3-carboxylic acid(2-oxo-2,3-dihydro-1H-benzoimidazol-5-ylmethyl)-amide](/img/structure/B1401042.png)
![4-[[3-(4-Fluorophenyl)phenyl]methyl]oxane-4-carboxylic acid](/img/structure/B1401043.png)
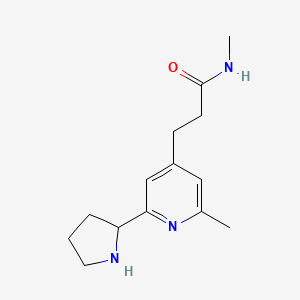
![2-[5-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol](/img/structure/B1401046.png)
![2-[[3-(2-Methoxyphenyl)phenyl]methyl]oxolane-2-carboxylic acid](/img/structure/B1401047.png)